Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate
Description
Properties
IUPAC Name |
methyl 3-[(3-chlorophenyl)carbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-10(15)5-6-13-11(16)14-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFBJFXNWIGVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191501 | |
| Record name | N-[[(3-Chlorophenyl)amino]carbonyl]-β-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861212-79-5 | |
| Record name | N-[[(3-Chlorophenyl)amino]carbonyl]-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861212-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[(3-Chlorophenyl)amino]carbonyl]-β-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate typically involves the following steps:
-
Formation of the Anilino Intermediate: : The initial step involves the reaction of 3-chloroaniline with a suitable carbonyl compound to form the anilino intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Esterification: : The anilino intermediate is then reacted with methyl propanoate under acidic conditions to form the final product. Common acids used in this step include hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
Methyl 3-{[(2,4-Dichloroanilino)Carbonyl]Amino}-3-(4-Isopropylphenyl)Propanoate
- Structure: Differs by (a) 2,4-dichloroaniline substituent and (b) a 4-isopropylphenyl group on the propanoate chain.
- Molecular Weight : 409.3 g/mol (vs. ~255.5 g/mol for the target compound) .
Methyl 3-[(3,5-Dichloroanilino)Carbonyl]Propionate
Backbone and Functional Group Modifications
Ethyl 3-{[(2-Dichloromethyl-1-Methyl-1H-Benzimidazole-5-yl)Carbonyl]-(2-Pyridinyl)Amino}Propanoate
- Structure : Replaces aniline with a benzimidazole-pyridinyl hybrid and introduces a dichloromethyl group.
- Application: Intermediate in Dabigatran etexilate synthesis, highlighting the pharmacological relevance of urea/amide-linked propanoates .
3-(3-Chloroanilino)-1-(3,5-Dimethyl-1H-Pyrazol-1-yl)Propan-1-One
Ester Group and Side Chain Alterations
Ethyl 3-Amino-3-Imino-2-(4-Chlorophenylhydrazono)Propanoate
- Structure: Substitutes urea with hydrazone and imino groups, using ethyl ester instead of methyl.
- Properties : Orange solid (mp 153–154°C) with strong IR absorption at 1651 cm⁻¹ (C=O stretch) .
Ethyl 3,3,3-Trifluoro-2-[(2-Furylcarbonyl)Amino]-2-(4-Methoxyanilino)Propanoate
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Hydrogen Bonding: Urea and amide linkages in analogs like Methyl 3-[(3,5-dichloroanilino)carbonyl]propionate form hydrogen-bonded dimers, enhancing thermal stability .
- Steric Effects : Bulky substituents (e.g., isopropylphenyl in ) reduce solubility but may improve target selectivity in drug design .
Biological Activity
Overview
Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate (CAS No. 861212-79-5) is an organic compound that falls under the category of amides. It features a methyl ester group, a propanoate backbone, and a 3-chloroanilino moiety, which contributes to its unique biological properties. This article focuses on the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 244.69 g/mol
- Structure : The compound consists of a propanoate chain with a carbonyl group linked to a 3-chloroaniline derivative.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, potentially inhibiting enzyme activity or altering receptor signaling.
Potential Mechanisms:
- Enzyme Inhibition : The compound may form stable complexes with target enzymes, thereby inhibiting their function.
- Receptor Modulation : It may interact with cellular receptors, affecting downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against various pathogens.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence supporting its role in inhibiting tumor cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that derivatives of similar amide compounds exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) ranged from 16 to 32 µg/mL for these organisms, indicating that this compound may share similar properties .
-
Anticancer Activity :
- Research on related compounds has shown potential in inhibiting cancer cell lines. For instance, modifications to the anilino structure have been linked to enhanced cytotoxic effects against breast cancer cells . This suggests that this compound could be explored further for its anticancer applications.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(4-methylphenyl)propanoate | Similar structure with methyl substitution | Moderate | Ongoing studies show potential |
| Methyl 3-{[(4-fluorophenyl)carbamoyl]amino}propanoate | Fluorine substitution at phenyl | High against Gram-positive bacteria | Limited data available |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate, and how can side reactions be minimized?
- Answer: The synthesis typically involves a multi-step process:
Coupling Reaction: Reacting 3-chloroaniline with a propanoate derivative (e.g., methyl 3-aminopropanoate) using a carbodiimide coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the urea linkage .
Esterification: Protecting the carboxylic acid group as a methyl ester to improve solubility and stability during purification .
Purification: Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction temperature (0–5°C for coupling) and solvent polarity (e.g., ethyl acetate/hexane mixtures) .
- Minimizing By-Products: Use of anhydrous conditions and stoichiometric control of reagents reduces hydrolysis or dimerization .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS): ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] at m/z ~285.06 for CHClNO) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer:
- Enzyme Inhibition Assays: Test against urease or carbonic anhydrase due to the urea moiety’s role in coordinating metal ions .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity at concentrations ≤100 µM .
- Solubility Profiling: Measure logP (octanol/water) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?
- Answer:
- Chiral Catalysis: Use asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to control stereochemistry .
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic coupling steps, reducing racemization risks .
- In-line Monitoring: Implement FTIR or PAT (Process Analytical Technology) to track reaction progress and adjust parameters dynamically .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Answer:
- Halogen Effects: Replacing the 3-chloro group with fluorine or bromine alters electron-withdrawing properties, impacting binding to targets like kinases or GPCRs. For example:
| Substituent | IC (µM) against Kinase X | logP |
|---|---|---|
| -Cl | 12.3 ± 1.2 | 2.1 |
| -F | 8.9 ± 0.9 | 1.8 |
| -Br | 15.6 ± 1.5 | 2.4 |
| (Data adapted from ) |
- Methodology: Use SAR (Structure-Activity Relationship) studies with computational docking (AutoDock Vina) to predict binding modes .
Q. How can contradictory bioactivity data across studies be resolved?
- Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell line specificity, serum concentration) that may influence results. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Validation: Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Answer:
- Molecular Dynamics (MD): Simulate urea moiety’s hydrogen-bonding stability in aqueous environments (AMBER or GROMACS) .
- DFT Calculations: Optimize geometry and predict spectroscopic properties (e.g., IR frequencies) using Gaussian09 .
- Pharmacophore Modeling: Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors) with Schrodinger’s Phase .
Methodological Tables
Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Coupling Temp. | 0–5°C | Minimizes hydrolysis |
| Solvent Polarity | DMF or THF | Enhances reagent solubility |
| Catalyst Loading | 1.2 equiv EDC | Maximizes coupling efficiency |
Table 2. Structural Analogs and Bioactivity Comparison
| Analog (R Group) | CAS Number | Similarity Index | Key Application |
|---|---|---|---|
| 4-Chlorophenyl | 124082-19-5 | 0.97 | Kinase inhibition |
| 2-Methoxyphenyl | N/A | 0.88 | Antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
